GLP-1R agonist 22

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucagon-like peptide-1 receptor agonist 22 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This compound is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby improving glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 22 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthetic approach allows for the production of long-acting peptide therapeutics.

Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 22 often involves large-scale recombinant DNA technology. The process includes the expression of the peptide in bacterial or yeast systems, followed by purification and chemical modification to enhance stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Glucagon-like peptide-1 receptor agonist 22 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to improve its stability and efficacy.

Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 22 include oxidizing agents, reducing agents, and various catalysts. For example, the use of polyethylene glycol and fatty acids in the stapling process enhances the peptide’s stability .

Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability and efficacy. These modifications help in prolonging the half-life of the peptide and improving its therapeutic effects .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 22 has a wide range of scientific research applications. In chemistry, it is used to study the role of glucagon-like peptide-1 in glucose homeostasis. In biology, it is used to investigate the effects of glucagon-like peptide-1 receptor activation on various cellular processes. In medicine, it is primarily used in the treatment of type 2 diabetes mellitus and obesity.

Mechanism of Action

The mechanism of action of glucagon-like peptide-1 receptor agonist 22 involves the activation of the glucagon-like peptide-1 receptor, a class B G-protein coupled receptor. Upon activation, the receptor stimulates insulin secretion, inhibits glucagon release, and slows gastric emptying. These effects collectively contribute to improved glycemic control. The compound also has neuroprotective and cardiovascular protective effects, making it a promising therapeutic agent for various diseases .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other glucagon-like peptide-1 receptor agonists such as exenatide, liraglutide, and semaglutide. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

Uniqueness: Glucagon-like peptide-1 receptor agonist 22 is unique due to its enhanced stability and prolonged half-life, which are achieved through chemical modifications such as polyethylene glycol-fatty acid stapling. These modifications make it a more effective therapeutic agent compared to other glucagon-like peptide-1 receptor agonists .

Properties

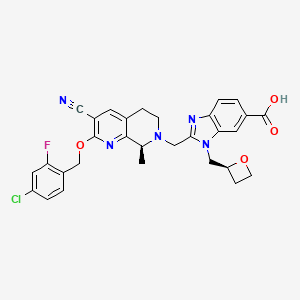

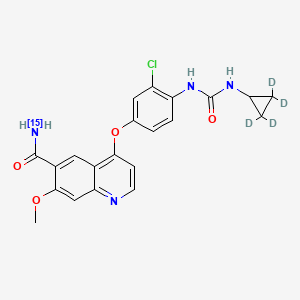

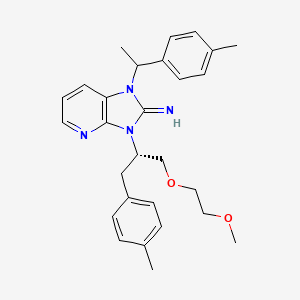

Molecular Formula |

C30H27ClFN5O4 |

|---|---|

Molecular Weight |

576.0 g/mol |

IUPAC Name |

2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-cyano-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C30H27ClFN5O4/c1-17-28-18(10-21(13-33)29(35-28)41-16-20-2-4-22(31)12-24(20)32)6-8-36(17)15-27-34-25-5-3-19(30(38)39)11-26(25)37(27)14-23-7-9-40-23/h2-5,10-12,17,23H,6-9,14-16H2,1H3,(H,38,39)/t17-,23-/m0/s1 |

InChI Key |

XBNJEIHCAUXOSI-SBUREZEXSA-N |

Isomeric SMILES |

C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4)C(=O)O)C#N)OCC6=C(C=C(C=C6)Cl)F |

Canonical SMILES |

CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4)C(=O)O)C#N)OCC6=C(C=C(C=C6)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)

![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)

![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)

![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)

![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)